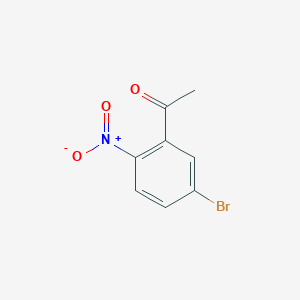

1-(5-Bromo-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDAUYYWZNNSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481224 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41877-24-1 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone (CAS: 41877-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-nitrophenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, and reactivity. Furthermore, it explores its utility as a precursor in the synthesis of bioactive heterocyclic compounds, with a particular focus on quinazoline derivatives that function as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformation are provided, alongside a visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a prominent target for quinazoline-based therapeutics.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] Its chemical structure features a phenyl ring substituted with a bromine atom, a nitro group, and an acetyl group, making it a versatile building block in synthetic chemistry.[3]

| Property | Value | Reference(s) |

| CAS Number | 41877-24-1 | [4] |

| Molecular Formula | C8H6BrNO3 | [4] |

| Molecular Weight | 244.04 g/mol | [4] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.637 ± 0.06 g/cm3 (Predicted) | [1] |

| InChI | 1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | [4] |

| InChIKey | AFDAUYYWZNNSFV-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] | [4] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the nitration of a substituted acetophenone.

Synthesis of this compound from 3'-Bromoacetophenone

This procedure details the nitration of 3'-bromoacetophenone to yield the target compound.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a suitable reaction vessel, prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio. Pre-cool this mixture to -20°C using an appropriate cooling bath.

-

Addition of Starting Material: Slowly add 100 g of 3'-bromoacetophenone dropwise to the pre-cooled nitrating mixture. Maintain the reaction temperature at -20°C throughout the addition.

-

Reaction: Stir the reaction mixture overnight at -20°C.

-

Quenching: Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction.

-

Isolation of Product: Collect the resulting precipitate by filtration. This will yield approximately 107 g of this compound as a yellow solid (87% yield).[1]

Chemical Reactivity and Applications in Drug Development

The presence of the nitro, bromo, and acetyl functional groups makes this compound a versatile intermediate for the synthesis of a variety of more complex molecules. A particularly important application is in the synthesis of quinazoline derivatives, a class of compounds known for their broad range of biological activities, including as kinase inhibitors.

The general synthetic strategy involves two key steps:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 1-(2-amino-5-bromophenyl)ethanone. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

-

Cyclization to form the Quinazoline Core: The resulting aminoketone can then undergo cyclization with a suitable reagent, such as an isothiocyanate, to form the quinazoline ring system.

Exemplary Synthesis of a 6-Bromo-quinazoline Derivative

The following protocol is adapted from the synthesis of similar 6-bromo-quinazoline-4(3H)-one derivatives and illustrates the conversion of a bromo-substituted anthranilic acid (a related precursor) to a quinazoline core. This highlights the general methodology that can be applied to derivatives of this compound after reduction of the nitro group and oxidation of the acetyl group to a carboxylic acid.

Experimental Protocol for the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:

-

Reaction Setup: In a round-bottom flask, a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared.

-

Reflux: The reaction mixture is heated at reflux (approximately 65 °C) for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, the reaction mixture is filtered.

-

Purification: The collected residue is recrystallized from ethanol to yield the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one product.[5]

Role in Targeting the EGFR Signaling Pathway

Quinazoline-based compounds are well-established as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations in the EGFR gene. Quinazoline-based inhibitors, such as Gefitinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they block the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][6]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of complex heterocyclic molecules. Its application in the synthesis of quinazoline-based kinase inhibitors highlights its significance in the field of drug discovery and development, particularly in the context of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

1-(5-Bromo-2-nitrophenyl)ethanone molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone, a substituted acetophenone derivative of interest to researchers and professionals in drug development and organic synthesis.

Molecular Structure and Formula

This compound is an aromatic ketone. The structure consists of an acetophenone core substituted with a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3[1]

-

InChIKey: AFDAUYYWZNNSFV-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 244.04 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 92-94 °C | [4] |

| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [4] |

| Density | 1.637 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | 98% | [3] |

Experimental Protocols

Synthesis of this compound from 3'-Bromoacetophenone [4][5]

This protocol describes the nitration of 3'-bromoacetophenone to yield this compound.

Materials:

-

3'-Bromoacetophenone

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Ice water

Procedure:

-

A mixture of sulfuric acid and nitric acid in a 1:7 volume ratio is prepared and pre-cooled to -20°C.

-

3'-bromoacetophenone (100 g) is slowly added dropwise to 500 ml of the pre-cooled acid mixture.

-

The reaction temperature is maintained at -20°C and the mixture is stirred overnight.

-

Upon completion of the reaction, the reaction mixture is quenched by pouring it into ice water.

-

The resulting precipitate is collected by filtration to yield this compound.

Yield: 107 g (87%) of a yellow solid.[4][5]

Visualizations

The following diagram illustrates the synthetic pathway for this compound.

References

- 1. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Bromo-5-nitrophenyl)ethanone | C8H6BrNO3 | CID 23402120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41877-24-1 [sigmaaldrich.com]

- 4. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]

- 5. 1-(5-Bromo-2-nitro-phenyl)-ethanone | 41877-24-1 [chemicalbook.com]

Introduction to C8H6BrNO3 Isomers

An In-depth Technical Guide to the Isomers of C8H6BrNO3

This technical guide provides a comprehensive overview of the key isomers corresponding to the chemical formula C8H6BrNO3. The primary focus of this document is on the acetophenone derivatives, which are significant intermediates in organic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The molecular formula C8H6BrNO3 most commonly refers to a set of bromo-nitro-substituted acetophenone isomers. These compounds are characterized by a benzene ring substituted with a bromo group, a nitro group, and an acetyl group. The relative positions of these functional groups give rise to different isomers, each with unique chemical and physical properties. Their utility primarily lies in their role as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1]

This guide will detail the properties and synthesis of three prominent isomers:

-

2-bromo-1-(4-nitrophenyl)ethanone

-

2-bromo-1-(3-nitrophenyl)ethanone

-

1-(4-bromo-3-nitrophenyl)ethanone

Isomer 1: 2-bromo-1-(4-nitrophenyl)ethanone

Also widely known as p-Nitrophenacyl bromide or 2-Bromo-4'-nitroacetophenone, this isomer is a vital intermediate in various synthetic applications.[1][2]

Data Presentation

The quantitative data for 2-bromo-1-(4-nitrophenyl)ethanone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(4-nitrophenyl)ethanone | [2] |

| CAS Number | 99-81-0 | [2][3] |

| Molecular Formula | C8H6BrNO3 | [2] |

| Molecular Weight | 244.04 g/mol | [3] |

| Melting Point | 94-99 °C | [3] |

| Appearance | Yellowish crystalline solid | [4] |

| Linear Formula | O2NC6H4COCH2Br | [3] |

Experimental Protocols

Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone from 4'-Nitroacetophenone

The most common laboratory synthesis for this compound involves the direct bromination of 4'-nitroacetophenone.

Protocol: To a solution of 82.5 g of p-nitroacetophenone in 200 ml of glacial acetic acid at a temperature of 20-25°C, 80 g of bromine is added dropwise over a period of 30 minutes. Following the addition, the resulting solution is cooled to 8°C, which leads to the precipitation of the product.[5] The crude product can then be collected by filtration and purified.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-bromo-1-(4-nitrophenyl)ethanone.

Isomer 2: 2-bromo-1-(3-nitrophenyl)ethanone

Commonly referred to as m-Nitrophenacyl bromide, this isomer is another important building block in organic synthesis.[4][6]

Data Presentation

The quantitative data for 2-bromo-1-(3-nitrophenyl)ethanone are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(3-nitrophenyl)ethanone | [7] |

| CAS Number | 2227-64-7 | [7] |

| Molecular Formula | C8H6BrNO3 | [7] |

| Molecular Weight | 244.04 g/mol | [7] |

| Melting Point | 90-96 °C | [8] |

| Appearance | Beige-orange to yellow-green crystalline powder | [9] |

| Boiling Point | 288.6±15.0 °C (Predicted) | [9] |

Experimental Protocols

Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone from 3'-Nitroacetophenone

This isomer is typically synthesized via the bromination of 3'-nitroacetophenone.

Protocol 1: A solution of 60 g of 3-nitroacetophenone in 250 ml of chloroform is treated with 58.2 g of bromine dissolved in 50 ml of chloroform. After the reaction, the solvent is evaporated, and the resulting product is collected by filtration. Recrystallization from benzene yields the purified α-bromo-3-nitroacetophenone.[6]

Protocol 2: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at a temperature of 0–5°C.[10] The reaction mixture is then stirred at room temperature for 2 hours. Subsequently, it is poured into ice-cold water, and the layers are separated. The organic layer is washed with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over Na2SO4 and concentrating under reduced pressure, the crude product is purified by column chromatography.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-bromo-1-(3-nitrophenyl)ethanone.

Isomer 3: 1-(4-bromo-3-nitrophenyl)ethanone

This isomer, also known as 4'-Bromo-3'-nitroacetophenone, is another valuable synthetic intermediate.[11]

Data Presentation

The quantitative data for 1-(4-bromo-3-nitrophenyl)ethanone are provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromo-3-nitrophenyl)ethanone | [12] |

| CAS Number | 18640-58-9 | [12][13] |

| Molecular Formula | C8H6BrNO3 | [14] |

| Molecular Weight | 244.04 g/mol | [13][14] |

| Melting Point | 117-121 °C | [13] |

| Appearance | White to slightly yellow amorphous powder | [13] |

| Boiling Point | 275.4°C | [13] |

Experimental Protocols

Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

The synthesis of this isomer is more complex due to the directing effects of the substituents on the aromatic ring. A direct Friedel-Crafts acylation on bromonitrobenzene is challenging because the nitro group is strongly deactivating.[15][16][17] Therefore, a multi-step synthesis is typically required. One potential pathway involves the nitration of 4-bromoacetophenone. The bromo group is an ortho-, para-director, and the acetyl group is a meta-director. Nitration will preferentially occur at the position ortho to the bromine and meta to the acetyl group.

Hypothetical Synthesis Protocol (based on directing group effects):

-

Nitration of 4-bromoacetophenone: 4-bromoacetophenone is dissolved in a suitable solvent and treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring.

-

Workup and Purification: The reaction mixture is then carefully quenched, and the product is extracted and purified, likely through recrystallization or chromatography, to yield 1-(4-bromo-3-nitrophenyl)ethanone.

Logical Relationship Diagram for Synthesis

Caption: Logical pathway for the synthesis of 1-(4-bromo-3-nitrophenyl)ethanone.

Signaling Pathways and Biological Activity

While these compounds are primarily utilized as synthetic intermediates, some derivatives of acetophenone have been investigated for their biological activities. For instance, 2-Bromo-4'-nitroacetophenone has been noted for its potential as an enzyme inhibitor and has shown antioxidant properties in some research contexts.[1] However, detailed signaling pathway information for these specific bromo-nitro-acetophenone isomers is not extensively documented in publicly available literature, as their primary role is in facilitating the synthesis of other target molecules. Further research would be required to elucidate any specific interactions with biological pathways.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4 -nitroacetophenone 95 99-81-0 [sigmaaldrich.com]

- 4. CAS 2227-64-7: 3-Nitrophenacyl bromide | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Nitrophenacylbromide | 2227-64-7 [chemicalbook.com]

- 10. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 18640-58-9: 1-(4-Bromo-3-nitrophenyl)ethanone [cymitquimica.com]

- 12. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 13. 1-(4-Bromo-3-nitrophenyl)ethanone | CAS 18640-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. chemscene.com [chemscene.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. reddit.com [reddit.com]

Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone from 3'-bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, 3'-bromoacetophenone. This document provides a comprehensive overview of the synthetic protocol, including a detailed experimental procedure, quantitative data, and a process workflow visualization.

Introduction

The targeted synthesis of substituted nitroaromatic compounds is a cornerstone of medicinal chemistry and drug development. This compound serves as a key building block for the construction of more complex molecular architectures. The synthetic route described herein involves the electrophilic nitration of 3'-bromoacetophenone. The acetyl group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects of the two substituents are synergistic, leading to the preferential formation of the 2-nitro isomer due to steric hindrance at the positions ortho to the bromine atom.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the aromatic ring of 3'-bromoacetophenone.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3'-bromoacetophenone.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3'-Bromoacetophenone | ReagentPlus®, 99% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95.0-98.0% | Fisher Scientific |

| Nitric Acid (HNO₃) | ACS Reagent, 70% | J.T. Baker |

| Deionized Water | - | In-house |

| Crushed Ice | - | In-house |

| Ethanol | 200 proof, absolute | Pharmco |

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer (-100 to 20 °C)

-

Cooling bath (e.g., acetone/dry ice)

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a fume hood, carefully add 437.5 mL of concentrated sulfuric acid to a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool the acid to -20 °C using an acetone/dry ice bath. Slowly add 62.5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature is maintained at or below -15 °C.

-

Reaction: Once the nitrating mixture is prepared and cooled to -20 °C, slowly add 100 g (0.502 mol) of 3'-bromoacetophenone dropwise via the dropping funnel over a period of 1-2 hours. The reaction temperature must be carefully maintained at -20 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -20 °C overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Quenching: Prepare a large beaker containing approximately 2 kg of crushed ice and 2 L of deionized water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water slurry. A yellow precipitate will form.

-

Isolation of the Crude Product: Allow the ice to melt completely. Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pale-yellow crystalline solid. Dry the purified product in a vacuum oven at 40-50 °C.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

-

The quenching process is also exothermic and should be performed slowly and with vigorous stirring to dissipate heat.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| 3'-Bromoacetophenone | 100 g (0.502 mol) | [1] |

| Sulfuric Acid | 437.5 mL | [1] |

| Nitric Acid | 62.5 mL | [1] |

| Reaction Conditions | ||

| Temperature | -20 °C | [1] |

| Reaction Time | Overnight (12-16 hours) | [1] |

| Product Characterization | ||

| Appearance | Off-white to yellow solid | [1] |

| Molecular Formula | C₈H₆BrNO₃ | [2] |

| Molecular Weight | 244.04 g/mol | [2] |

| Melting Point | 92-94 °C | [1] |

| Yield | ||

| Theoretical Yield | 122.5 g | Calculated |

| Actual Yield (Crude) | 107 g | [1] |

| Percent Yield (Crude) | 87% | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J = 8.8 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 7.78 (d, J = 2.4 Hz, 1H), 2.68 (s, 3H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.2, 148.9, 137.2, 135.5, 131.9, 128.0, 122.1, 29.8 | Predicted |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~750-850 (C-H out-of-plane bend) | Predicted |

| Mass Spectrum (EI) | m/z 243/245 ([M]⁺), 228/230 ([M-CH₃]⁺), 197/199 ([M-NO₂]⁺) | Predicted |

Note: The spectroscopic data provided is predicted based on the structure and data from similar compounds. Experimental verification is recommended.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the electrophilic nitration of 3'-bromoacetophenone.

References

Spectroscopic Profile of 1-(5-Bromo-2-nitrophenyl)ethanone: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-(5-Bromo-2-nitrophenyl)ethanone is presented in this technical guide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing key spectroscopic data, detailed experimental protocols, and visualizations to facilitate the identification and characterization of this compound.

Introduction

This compound is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromo and a nitro group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not publicly available in the searched literature. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Data not available |

Note: A specific experimental IR spectrum for this compound was not publicly available in the searched literature. The table is provided as a template for expected data. Characteristic peaks would include those for the C=O stretch of the ketone, C-NO₂ stretches of the nitro group, and C-Br stretch, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 244.04 g/mol . A GC-MS spectrum is noted to be available from commercial sources, though the specific fragmentation pattern is not detailed here.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 243, 245 | [M]+, Molecular ion peak (presence of Bromine isotopes) |

| Further data not available | Fragments corresponding to the loss of functional groups |

Note: The table indicates the expected molecular ion peaks, accounting for the isotopic distribution of bromine. Detailed fragmentation data was not found in the public domain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard. The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum is typically obtained using the KBr pellet method. A small amount of the finely ground solid is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared. The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation prior to analysis. Electron ionization (EI) is a common method for generating ions of small organic molecules.

Visualizations

To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers in drug development and materials science, a thorough understanding of the NMR spectra of aromatic ketones like acetophenone and its derivatives is crucial for structural elucidation and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of substituted acetophenones, focusing on the influence of various substituents on chemical shifts.

Core Principles: Substituent Effects in NMR

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[3] In substituted acetophenones, substituents on the aromatic ring alter the electron density distribution through inductive and resonance effects, leading to predictable changes in the chemical shifts of both proton and carbon nuclei.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This "deshielding" effect causes the attached protons and carbons to resonate at a higher frequency (downfield shift) in the NMR spectrum.

-

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring. This "shielding" effect results in the attached nuclei resonating at a lower frequency (upfield shift).

These effects are most pronounced at the ortho and para positions relative to the substituent due to the nature of resonance delocalization.[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of the parent acetophenone molecule displays characteristic signals for the methyl protons and the aromatic protons.[5] The acetyl methyl protons typically appear as a sharp singlet around δ 2.5-2.6 ppm.[6][7] The aromatic protons, due to their different electronic environments, give rise to a more complex set of multiplets further downfield, typically between δ 7.4 and 8.0 ppm.[5][8]

Substituents on the aromatic ring significantly influence the chemical shifts of the aromatic protons.

-

Para-Substitution : A substituent at the para-position simplifies the aromatic region into two distinct doublets, corresponding to the protons at the C2/C6 and C3/C5 positions.

-

Ortho-Substitution : Ortho-substituents induce more complex splitting patterns due to the proximity to the acetyl group and the other ring protons.

-

Meta-Substitution : Meta-substitution also leads to complex splitting patterns, with the substituent's electronic effect influencing the chemical shifts of the surrounding protons.

The following table summarizes the ¹H NMR chemical shifts for a selection of substituted acetophenones.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Substituted Acetophenones in CDCl₃ [6]

| Substituent | Position | -CH₃ | H-2 | H-3 | H-4 | H-5 | H-6 |

| -H | - | 2.62 | 7.97 | 7.47 | 7.58 | 7.47 | 7.97 |

| 4-Br | para | 2.60 | 7.84 | 7.62 | - | 7.62 | 7.84 |

| 4-Cl | para | 2.59 | 7.91 | 7.44 | - | 7.44 | 7.91 |

| 4-F | para | 2.58 | 7.99 | 7.13 | - | 7.13 | 7.99 |

| 4-CH₃ | para | 2.57 | 7.86 | 7.25 | - | 7.25 | 7.86 |

| 4-OCH₃ | para | 2.56 | 7.95 | 6.94 | - | 6.94 | 7.95 |

| 3-Cl | meta | 2.59 | 7.83 | - | 7.53 | 7.41 | 7.92 |

| 2-Cl | ortho | 2.64 | - | 7.39 | 7.30 | 7.39 | 7.54 |

Note: Chemical shifts for aromatic protons in substituted compounds are assigned based on expected splitting patterns and electronic effects. H-2 and H-6 are ortho to the acetyl group, while H-3 and H-5 are meta.

¹³C NMR Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal.[2] For acetophenone, this includes the methyl carbon, the carbonyl carbon, the ipso-carbon (C1, attached to the acetyl group), and the remaining aromatic carbons.[9] The carbonyl carbon is particularly noteworthy, resonating significantly downfield (around δ 198 ppm) due to the strong deshielding effect of the oxygen atom.[5][6] The acetyl methyl carbon appears far upfield, typically around δ 26 ppm.[6]

Substituents on the aromatic ring cause predictable shifts in the ¹³C NMR spectrum, particularly for the ipso (C1), ortho (C2/C6), meta (C3/C5), and para (C4) carbons.[10][11] The chemical shift of the carbonyl carbon is also sensitive to the electronic nature of the substituent, with electron-donating groups causing an upfield shift and electron-withdrawing groups causing a downfield shift.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Acetophenones in CDCl₃ [6]

| Substituent | Position | -CH₃ | C=O | C-1 | C-2/C-6 | C-3/C-5 | C-4 |

| -H | - | 26.5 | 198.1 | 137.1 | 128.2 | 128.5 | 133.0 |

| 4-Br | para | 26.5 | 197.1 | 135.8 | 129.8 | 131.9 | 128.4 |

| 4-Cl | para | 26.5 | 196.8 | 135.4 | 129.7 | 128.9 | 139.6 |

| 4-CH₃ | para | 21.6 | 198.0 | 134.7 | 128.4 | 129.2 | 143.9 |

| 4-OCH₃ | para | 26.3 | 196.7 | 130.3 | 130.6 | 113.7 | 163.5 |

| 3-Cl | meta | 26.5 | 196.6 | 138.7 | 128.4/126.4 | 134.9/129.9 | 133.0 |

| 2-Cl | ortho | 30.7 | 200.4 | 139.1 | 130.6/126.9 | 132.0/129.4 | 131.3 |

Note: For meta and ortho isomers, assignments for C-2/C-6 and C-3/C-5 are inequivalent and are listed as pairs.

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for substituted acetophenones.

Sample Preparation [1]

-

Accurately weigh 5-10 mg of the purified substituted acetophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹H NMR Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate for ¹H NMR.[12]

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition

-

Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon.

-

Relaxation Delay (d1): A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons like the carbonyl and ipso-carbons.[12]

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizing NMR Analysis Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the NMR analysis of substituted acetophenones.

Caption: A generalized experimental workflow for NMR spectral analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Crystal Structure of 5'-Bromo-2'-nitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 5'-Bromo-2'-nitroacetophenone (also known as 1-(5-bromo-2-nitrophenyl)ethanone). Despite a comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete, experimentally determined crystal structure and associated crystallographic data for this specific compound are not publicly available at the time of this publication.

This guide, therefore, provides a summary of the available physicochemical properties of 5'-Bromo-2'-nitroacetophenone, a detailed experimental protocol for its synthesis, and a general methodology for single-crystal X-ray diffraction, which would be the standard technique to determine its crystal structure. The provided protocols are based on established chemical synthesis and crystallographic practices for similar aromatic compounds. The guide is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this compound.

Physicochemical Properties

While the full crystal structure is not available, various sources provide fundamental physicochemical data for 5'-Bromo-2'-nitroacetophenone. This information is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₆BrNO₃ | PubChem[1] |

| Molecular Weight | 244.04 g/mol | PubChem[1] |

| CAS Number | 41877-24-1 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5'-Bromo-2'-nitroacetophenone, 1-(5-Bromo-2-nitro-phenyl)-ethanone | PubChem[1], ChemicalBook[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3'-bromoacetophenone. The following protocol is adapted from established procedures[2].

Materials:

-

3'-Bromoacetophenone

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Ice water

Procedure:

-

Prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio.

-

Cool the acid mixture to -20°C in a suitable reaction vessel equipped with a stirrer.

-

Slowly add 3'-bromoacetophenone dropwise to the pre-cooled acid mixture while maintaining the reaction temperature at -20°C.

-

Stir the reaction mixture overnight at -20°C.

-

After the reaction is complete, quench the reaction by pouring the mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

The collected solid is the product, this compound.

Single-Crystal X-ray Diffraction (General Protocol)

The following is a general protocol for the determination of a crystal structure, such as that of 5'-Bromo-2'-nitroacetophenone, using single-crystal X-ray diffraction. The methodology is based on standard crystallographic practices.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

A suitable solvent or solvent mixture must be determined empirically. Common solvents for organic compounds include acetone, ethanol, methanol, and ethyl acetate.

-

The solution is left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Conclusion

This technical guide provides a summary of the known properties of 5'-Bromo-2'-nitroacetophenone and detailed experimental guidelines for its synthesis and potential crystallographic characterization. While the definitive crystal structure of this compound remains to be determined and published, the information presented here offers a solid foundation for researchers in the fields of medicinal chemistry, materials science, and drug development to pursue further investigation of this molecule. The provided protocols are robust and based on established scientific literature, enabling the reproducible synthesis and subsequent structural analysis of 5'-Bromo-2'-nitroacetophenone.

References

Solubility Profile of 1-(5-Bromo-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Bromo-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Due to the absence of publicly available quantitative solubility data, this document outlines the predicted solubility based on the compound's structural features and provides a detailed experimental protocol for its precise determination in common laboratory solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like." this compound is a moderately polar molecule, possessing a polar ketone and a nitro group, alongside a larger, nonpolar aromatic ring with a bromo substituent. Based on these structural characteristics, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit better solubility in polar aprotic and moderately polar solvents, and lower solubility in highly polar protic and nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Very Low | The large nonpolar aromatic ring significantly outweighs the polarity of the ketone and nitro groups, leading to poor miscibility with water. |

| Methanol | Polar Protic | Low to Moderate | The hydroxyl group of methanol can interact with the polar functional groups of the solute, but the overall polarity difference may limit high solubility. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, but the slightly lower polarity of ethanol might marginally improve solubility. |

| Acetone | Polar Aprotic | High | The polarity of acetone is well-matched with the solute, allowing for effective dissolution without the competing hydrogen bonding of protic solvents. |

| Ethyl Acetate | Moderately Polar | High | As a moderately polar solvent, ethyl acetate is expected to be an effective solvent for this compound. |

| Dichloromethane | Nonpolar | Moderate to High | The ability of dichloromethane to dissolve a wide range of organic compounds suggests it will be a suitable solvent. |

| Chloroform | Nonpolar | Moderate to High | Similar in properties to dichloromethane, chloroform is expected to effectively solubilize the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another strong polar aprotic solvent, and high solubility is anticipated. |

Note: This table presents a qualitative prediction. Experimental verification is required for quantitative data.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section details a common and reliable method for this purpose.

Experimental Workflow

The general workflow for determining the solubility of a solid compound is depicted in the following diagram.

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol

This protocol outlines the steps to quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker/water bath.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid. Carefully pipette the supernatant for analysis.

-

Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent.

-

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

3. Data Analysis and Reporting:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

By following this comprehensive guide, researchers can accurately determine the solubility of this compound, enabling its effective use in synthetic chemistry and drug development applications.

Hazards and safety information for 1-(5-Bromo-2-nitrophenyl)ethanone

An In-depth Technical Guide to the Hazards and Safety Information for 1-(5-Bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data sheets and chemical information resources. It is intended for informational purposes for trained professionals and does not constitute a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

| IUPAC Name | This compound[1] |

| Synonyms | 5'-Bromo-2'-nitroacetophenone, 5-Bromo-2-nitroacetophenone[2] |

| CAS Number | 41877-24-1[1][3] |

| Molecular Formula | C8H6BrNO3[2] |

| Molecular Weight | 244.04 g/mol [1] |

| Chemical Structure | InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3[1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

GHS Pictogram:

Precautionary Statements: [3][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[5]

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| Physical Form | Solid[3] |

| Appearance | Off-white to yellow solid[2] |

| Melting Point | 92-94 °C[2] or 97 °C[3] |

| Boiling Point (Predicted) | 345.6 ± 27.0 °C at 760 mmHg[2][3] |

| Density (Predicted) | 1.637 ± 0.06 g/cm³[2] |

Quantitative Toxicity Data: No specific quantitative toxicity data, such as LD50 or LC50 values, for this compound were found in the reviewed literature. It is recommended to handle this compound with the caution appropriate for a substance that is harmful if swallowed or inhaled.

Handling, Storage, and Personal Protective Equipment (PPE)

4.1. Safe Handling Protocol

Due to the hazardous nature of this compound, strict adherence to the following handling protocol is mandatory. This protocol is a general guideline and should be adapted to specific laboratory conditions and procedures.

-

Engineering Controls: All work with this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] It is advisable to double-glove.[6]

-

Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or disposable gown is recommended.[6]

-

Respiratory Protection: For handling powders, a NIOSH-approved respirator (e.g., N95 or higher) should be used to prevent inhalation.[6]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

4.2. Storage

Store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][7] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[6] Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation occurs.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |

5.2. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Special Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

5.3. Accidental Release Measures

The following workflow outlines the procedure for managing a small chemical spill of this compound. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for handling a chemical spill.

Detailed Spill Cleanup Protocol:

-

Immediate Response:

-

Alert personnel in the immediate vicinity and evacuate the area.

-

If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

-

-

Containment and Cleanup:

-

Don the appropriate personal protective equipment (PPE) as outlined in Section 4.1.[8]

-

For a solid spill, carefully sweep the material to avoid raising dust and place it into a labeled, sealed container for hazardous waste disposal.

-

For a solution, cover the spill with an inert absorbent material like sand or vermiculite, starting from the outside and working inwards to prevent spreading.[9]

-

Once the material is absorbed, scoop it into a labeled, sealable container for hazardous waste.[8]

-

-

Decontamination and Reporting:

-

Wipe the spill area with a damp cloth or paper towels, working from the outside in. Place all cleaning materials into the hazardous waste container.

-

Wash the spill area with soap and water.[10]

-

Remove and dispose of all contaminated PPE as hazardous waste.

-

Wash hands and any exposed skin thoroughly.

-

Document and report the spill according to your laboratory's safety protocols.[8]

-

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions and decisions from initial handling to potential emergency response.

References

- 1. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]

- 3. This compound | 41877-24-1 [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 41877-24-1 [sigmaaldrich.com]

- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 9. students.umw.edu [students.umw.edu]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

The Genesis of a Versatile Intermediate: A Technical Guide to Nitrated Bromo-acetophenones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and synthetic methodologies of nitrated bromo-acetophenones. These compounds, characterized by the presence of nitro and bromo functional groups on the acetophenone scaffold, have emerged as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their unique chemical architecture allows for diverse reactivity, making them valuable precursors for more complex molecular structures. This guide provides a comprehensive overview of their synthesis, supported by detailed experimental protocols and a compilation of their physicochemical properties. Furthermore, it touches upon the biological significance of this class of compounds.

A Historical Perspective: The Emergence of Nitrated Bromo-acetophenones

The chemistry of nitrated bromo-acetophenones is rooted in the broader history of aromatic chemistry, with early explorations into nitration and bromination reactions of aromatic ketones paving the way for their synthesis. While a definitive singular "discovery" is difficult to pinpoint, the early 20th century saw significant advancements in the preparation of related compounds. For instance, studies on the nitration of α-chloro and α-bromoacetophenone were documented in the late 1920s and early 1930s.[1] These early investigations were often focused on understanding the directing effects of substituents on the benzene ring during electrophilic substitution reactions.

The development of reliable methods for both the nitration of the aromatic ring and the bromination of the α-carbon of the acetyl group were crucial. The synthesis of phenacyl bromides, for example, has been a subject of study for over a century, with various methods being developed using different solvents and brominating agents. The chemistry of nitro compounds itself has a rich history dating back to the 19th century, with nitration being one of the most fundamental reactions in organic chemistry.[2][3][4][5] The convergence of these two fields of study led to the preparation and subsequent utilization of nitrated bromo-acetophenones as versatile synthetic intermediates.

Synthetic Methodologies: Pathways to Nitrated Bromo-acetophenones

The synthesis of nitrated bromo-acetophenones can be approached through two primary strategies: the bromination of a pre-existing nitroacetophenone or the nitration of a bromoacetophenone. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The overall process for synthesizing a nitrated bromo-acetophenone, followed by its potential application in the development of bioactive compounds, can be visualized as follows:

Caption: General workflow from starting materials to bioactive candidates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of specific nitrated bromo-acetophenone isomers.

1. Synthesis of α-Bromo-p-nitroacetophenone

This procedure involves the direct bromination of p-nitroacetophenone.

-

Materials: p-Nitroacetophenone, Glacial Acetic Acid, Bromine.

-

Procedure:

-

Dissolve 82.5 g of p-nitroacetophenone in 200 ml of glacial acetic acid in a suitable reaction vessel at a temperature of 20-25 °C.

-

Slowly add 80 g of bromine dropwise to the solution over a period of 30 minutes, maintaining the temperature between 20-25 °C.

-

After the addition is complete, cool the resulting solution to 8 °C.

-

A precipitate will form upon cooling. Collect the solid product by filtration.

-

Wash the filtered product and partially dry it to obtain wet α-bromo-p-nitroacetophenone.[6]

-

2. Synthesis of α-Bromo-3-nitroacetophenone

This protocol details the bromination of 3-nitroacetophenone.

-

Materials: 3-Nitroacetophenone, Chloroform, Bromine, Benzene.

-

Procedure:

-

Dissolve 60 g of 3-nitroacetophenone in 250 ml of chloroform.

-

To this solution, add a solution of 58.2 g of bromine in 50 ml of chloroform.

-

Evaporate the solvent from the reaction mixture.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from benzene to yield α-bromo-3-nitroacetophenone with a melting point of 91-94 °C.

-

3. Synthesis of 4-Bromo-2-nitroacetophenone

This multi-step synthesis involves the formation of an oxime intermediate followed by hydrolysis.

-

Step 1: Oximation of 4-Bromoacetophenone

-

Combine 0.990 g (5.0 mmol) of 4-bromoacetophenone, 0.414 g (6.0 mmol) of hydroxylamine hydrochloride, and 0.492 g (6.0 mmol) of anhydrous sodium acetate in 3 ml of methanol in a 25 ml flask.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, add 15 ml of ethyl acetate to dilute the reaction mixture.

-

Dissolve the solids in the mixture with a 2 N sodium hydroxide solution.

-

Extract the resulting solution with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-bromoacetophenone oxime.[7]

-

-

Step 2: Nitration and Hydrolysis

-

Dissolve 136 mg (0.5 mmol) of the 4-bromo-2-nitroacetophenone O-methyloxime intermediate in 2 ml of ether.

-

Add 2 ml of concentrated hydrochloric acid and stir at room temperature for 30 hours.

-

Neutralize the reaction solution with a saturated sodium carbonate solution.

-

Extract the mixture with ether (3 x 10 ml).

-

Dry the combined ether extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (petroleum ether:ethyl acetate 6:1) to obtain 4-bromo-2-nitroacetophenone as a light yellow solid (84% yield).[7]

-

Physicochemical Data of Nitrated Bromo-acetophenones

The following tables summarize key quantitative data for various isomers of nitrated bromo-acetophenones, facilitating comparison.

Table 1: Physical Properties of Nitrated Bromo-acetophenone Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-4'-nitroacetophenone | 99-81-0 | C₈H₆BrNO₃ | 244.04 | 98-100 |

| 2-Bromo-3'-nitroacetophenone | 2227-64-7 | C₈H₆BrNO₃ | 244.04 | 91-94 |

| 4'-Bromo-3'-nitroacetophenone | 18640-58-9 | C₈H₆BrNO₃ | 244.04 | 99-101 |

| 3'-Bromo-4'-nitroacetophenone | 56759-33-2 | C₈H₆BrNO₃ | 244.04 | Not available |

| 2-Bromo-5-nitroacetophenone | 65130-31-6 | C₈H₆BrNO₃ | 244.04 | Not available |

Data compiled from various sources, including PubChem and commercial supplier information.

Table 2: Spectroscopic Data for 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ) will be observed for the aromatic protons and the methylene protons adjacent to the bromine. The exact shifts are dependent on the solvent used. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon attached to the bromine, and the aromatic carbons are characteristic. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch (around 1700 cm⁻¹), C-NO₂ stretches (around 1520 and 1350 cm⁻¹), and C-Br stretch will be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂. |

Detailed spectra can be accessed through databases such as the NIST WebBook and ChemicalBook.[8][9][10][11][12][13]

Biological Significance and Applications

Nitrated bromo-acetophenones are primarily valued as intermediates in the synthesis of more complex molecules with potential biological activity. The presence of both a nitro group and a bromine atom provides two reactive sites for further chemical modification.

Role as Synthetic Intermediates

The α-bromo ketone moiety is a versatile functional group that can react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.

Caption: Synthetic routes to various bioactive heterocycles.

Antimicrobial and Enzyme Inhibitory Activities

Derivatives of acetophenone have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[14][15] For instance, some acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[14] The presence of nitro and bromo groups on the acetophenone scaffold can modulate this activity. Nitroaromatic compounds are known to have antimicrobial properties, often through mechanisms involving the reduction of the nitro group to produce toxic radical species.[16] Similarly, the introduction of a bromine atom can enhance the biological activity of a molecule. Recent studies have explored the antimicrobial properties of flavonoid derivatives containing both bromine and nitro groups, synthesized from substituted acetophenones.[17]

While specific, detailed signaling pathways for nitrated bromo-acetophenones are not extensively documented in publicly available literature, their role as precursors to bioactive molecules suggests that their derivatives likely interact with a variety of biological targets. Further research in this area could elucidate specific mechanisms of action and pave the way for the development of novel therapeutic agents.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2454468A - Method for preparing aromatic nitro compounds and amines - Google Patents [patents.google.com]

- 5. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 8. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 11. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 12. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 13. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 14. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-nitrophenyl)ethanone, also known by its common synonym 5-Bromo-2-nitroacetophenone. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant role as a key intermediate in the synthesis of the anti-asthmatic drug, Pranlukast.

Chemical Identity and Synonyms

This compound is a substituted acetophenone with the chemical formula C₈H₆BrNO₃.[1] It is essential to recognize its various synonyms and identifiers to effectively search for and procure this chemical for research and development purposes.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonym | 5-Bromo-2-nitroacetophenone |

| CAS Number | 41877-24-1 |

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol [1] |

| InChI | InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 |

| InChIKey | AFDAUYYWZNNSFV-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] |

| Other Synonyms | 1-(5-Bromo-2-nitro-phenyl)-ethanone, 5'-Bromo-2'-nitroacetophenone, 3-acetyl-4-nitro-bromobenzene |

A closely related and often used precursor in drug synthesis is 5-Bromo-2-hydroxy-3-nitroacetophenone .

| Identifier Type | Value |

| IUPAC Name | 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone |

| CAS Number | 70978-54-0 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Synonyms | 3-Bromo-6-hydroxy-5-nitroacetophenone |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value |

| Physical Form | Off-white to yellow solid |

| Melting Point | 92-94 °C |

| Boiling Point | 345.6±27.0 °C (Predicted) |

| Density | 1.637±0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3'-bromoacetophenone.

Materials:

-

3'-Bromoacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice water

-

Reaction flask

-

Stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., in a 1:7 v/v ratio) in a reaction flask.

-

Cool the acid mixture to -20 °C using a suitable cooling bath.

-

Slowly add 3'-bromoacetophenone dropwise to the cooled and stirred acid mixture, ensuring the temperature is maintained at -20 °C.

-

After the addition is complete, continue stirring the reaction mixture overnight at -20 °C.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into a beaker of ice water.

-

A precipitate of this compound will form.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.

Synthesis of Pranlukast Intermediate

5-Bromo-2-hydroxy-3-nitroacetophenone is a key intermediate in the synthesis of the leukotriene receptor antagonist, Pranlukast.[2] A patented method for its preparation involves a three-step, one-pot synthesis from p-bromophenol.[2]

Caption: Pranlukast blocks the CysLT1 receptor in the leukotriene pathway.

Synthesis of Benzoxazole Derivatives